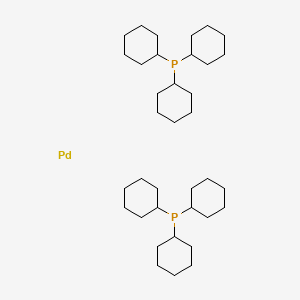

Bis(tricyclohexylphosphine)palladium(0)

Description

The exact mass of the compound Bis(tricyclohexylphosphine)palladium(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(tricyclohexylphosphine)palladium(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(tricyclohexylphosphine)palladium(0) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

palladium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZTJWQMWZVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370360 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33309-88-5 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tricyclohexylphosphine) palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Catalyst of Choice for Challenging Transformations

An In-Depth Technical Guide to Bis(tricyclohexylphosphine)palladium(0)

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. Within the vast arsenal of palladium catalysts, Bis(tricyclohexylphosphine)palladium(0), often abbreviated as Pd(PCy₃)₂, has carved out a crucial niche. Identified by its CAS Number 33309-88-5 , this organometallic complex is renowned for its high reactivity and versatility, particularly in transformations involving sterically hindered or electronically deactivated substrates.[1][2]

This guide provides an in-depth examination of Pd(PCy₃)₂, moving beyond simple protocols to explore the fundamental principles that govern its reactivity. We will delve into its structural attributes, mechanistic nuances, and practical applications, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage its full potential.

Physicochemical Properties and Structural Rationale

The efficacy of Pd(PCy₃)₂ is intrinsically linked to its unique electronic and steric properties. The central palladium atom is in the zero-oxidation state, making it electron-rich and poised for oxidative addition, the crucial first step in most cross-coupling catalytic cycles.[1]

The key to its performance lies in the two tricyclohexylphosphine (PCy₃) ligands. These ligands are distinguished by two primary features:

-

Exceptional Steric Bulk: The cyclohexyl groups create a large, cone-shaped steric footprint around the palladium center. This bulk promotes the dissociation of one PCy₃ ligand in solution to generate the highly reactive, monoligated "Pd(PCy₃)" species. This coordinatively unsaturated intermediate is often the true active catalyst, readily undergoing oxidative addition with organic halides.

-

Strong Electron-Donating Character: As a trialkylphosphine, PCy₃ is a potent sigma-donor. This property increases the electron density on the palladium(0) center, which in turn facilitates the oxidative addition step, especially with challenging substrates like aryl chlorides.

These properties are summarized in the table below.

| Property | Value |

| CAS Number | 33309-88-5[3][4] |

| Molecular Formula | C₃₆H₆₆P₂Pd[1][3] |

| Molecular Weight | 667.28 g/mol [4][5] |

| Appearance | Off-white to yellow or faintly green crystalline solid[1][4] |

| Melting Point | 87-92 °C |

| Solubility | Soluble in most organic solvents; Insoluble in water[1] |

| Synonyms | Pd(PCy₃)₂, Bis(tri-cyclohexylphosphin)palladium(0) |

Core Applications in Catalysis: A Mechanistic Perspective

Pd(PCy₃)₂ is a pre-catalyst for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, Heck, and Sonogashira couplings. Its utility is particularly pronounced in Suzuki-Miyaura couplings involving unreactive aryl chlorides or sterically demanding coupling partners, where catalysts with less bulky, less electron-rich phosphines may fail.

The Suzuki-Miyaura Catalytic Cycle: A Case Study

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a fundamental tool for synthesizing biaryls—a common motif in pharmaceuticals and advanced materials. The catalytic cycle, facilitated by Pd(PCy₃)₂, proceeds through three key stages, as illustrated below. The choice to use Pd(PCy₃)₂ is often dictated by the need to accelerate the oxidative addition step (A), which is typically rate-limiting, especially for less reactive halides like aryl chlorides.

References

- 1. Page loading... [guidechem.com]

- 2. Cas 33309-88-5,Bis(tricyclohexylphosphine)palladium(0) | lookchem [lookchem.com]

- 3. Bis(tricyclohexylphosphine)Palladium(0) Online | Bis(tricyclohexylphosphine)Palladium(0) Manufacturer and Suppliers [scimplify.com]

- 4. strem.com [strem.com]

- 5. Bis(tricyclohexylphosphine) palladium(0) | C36H66P2Pd | CID 2734559 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis(tricyclohexylphosphine)palladium(0) for Catalysis in Modern Synthesis

Abstract

Bis(tricyclohexylphosphine)palladium(0), with a molecular weight of approximately 667.28 g/mol , stands as a cornerstone catalyst in the field of organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides an in-depth exploration of its fundamental properties, synthesis, and critical role in cross-coupling catalysis. We will delve into the mechanistic intricacies that underpin its high efficacy, focusing on the unique attributes of the tricyclohexylphosphine (PCy₃) ligands. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalyst in their synthetic endeavors.

Introduction: The Significance of Pd(PCy₃)₂ in Catalysis

Bis(tricyclohexylphosphine)palladium(0), systematically named palladium;tricyclohexylphosphane and commonly abbreviated as Pd(PCy₃)₂, is a palladium(0) coordination complex renowned for its catalytic prowess.[3] It typically appears as an off-white, yellow, or faintly green crystalline solid that is sensitive to air and moisture, necessitating handling under an inert atmosphere.[4] The central palladium atom in its zero-valent state is coordinated to two bulky and electron-rich tricyclohexylphosphine ligands. This specific ligand architecture is not merely incidental; it is the primary determinant of the catalyst's exceptional reactivity and stability.

The tricyclohexylphosphine ligand is characterized by a large Tolman cone angle and strong σ-donating properties. This steric bulk favors the formation of coordinatively unsaturated, 14-electron monoligated palladium species in solution, which are highly active in the crucial oxidative addition step of catalytic cycles.[5] Furthermore, the electron-rich nature of the phosphine ligand enhances the electron density on the palladium center, which in turn promotes the oxidative addition of organic halides and pseudohalides. This combination of steric and electronic properties makes Pd(PCy₃)₂ an indispensable tool for a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, Negishi, and Sonogashira couplings. Its application is pivotal in the synthesis of complex molecules for the pharmaceutical, agrochemical, and advanced materials industries.[6]

Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical properties of Pd(PCy₃)₂ is essential for its effective application.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₆₆P₂Pd | [2][3] |

| Molecular Weight | 667.28 g/mol | [1][2] |

| CAS Number | 33309-88-5 | [2][3] |

| Appearance | Off-white to faintly green/yellow powder/crystals | [4][7] |

| Melting Point | 87-92 °C | |

| Solubility | Soluble in organic solvents such as toluene, THF, and dichloromethane; insoluble in water. | [4] |

| Stability | Air and moisture sensitive. | [4] |

Structural Elucidation:

The definitive structure of Pd(PCy₃)₂ in the solid state would be best determined by single-crystal X-ray diffraction. However, readily available public crystallographic data for the Pd(0) complex is scarce. In solution, ³¹P NMR spectroscopy reveals that at room temperature, the dominant species is the 14-electron complex [Pd{P(C₆H₁₁)₃}₂].[8] At lower temperatures, evidence of a three-coordinate species, [Pd{P(C₆H₁₁)₃}₃], has been observed, indicating a dynamic equilibrium that is influenced by temperature and ligand concentration.[8] This dynamic behavior is crucial to its catalytic activity, allowing for facile substrate coordination.

Synthesis and Handling

The preparation of high-purity Pd(PCy₃)₂ is critical for achieving reproducible catalytic results. While several methods exist, a common and efficient laboratory-scale synthesis involves the reduction of a suitable Pd(II) precursor in the presence of tricyclohexylphosphine.

Experimental Protocol: Synthesis of Pd(PCy₃)₂

This protocol is based on the well-established reduction of dichlorobis(tricyclohexylphosphine)palladium(II).

Precursor Synthesis: Dichlorobis(tricyclohexylphosphine)palladium(II) [PdCl₂(PCy₃)₂]

-

Reaction Setup: To a Schlenk flask under an argon atmosphere, add palladium(II) chloride (PdCl₂, 1 equivalent) and a suitable organic solvent such as acetone or ethanol.

-

Ligand Addition: In a separate flask, dissolve tricyclohexylphosphine (PCy₃, 2.2 equivalents) in the same solvent.

-

Reaction: Add the phosphine solution dropwise to the stirred suspension of PdCl₂ at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours. The initial suspension will transform into a yellow solution, followed by the precipitation of the yellow product.

-

Isolation: Cool the mixture to room temperature, and then further in an ice bath. Collect the yellow solid by filtration, wash with cold solvent, and dry under vacuum. The product is a yellow powder.[5]

Reduction to Bis(tricyclohexylphosphine)palladium(0) [Pd(PCy₃)₂]

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, suspend the precursor, PdCl₂(PCy₃)₂ (1 equivalent), in an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF) or toluene.

-

Reducing Agent: Prepare a solution of a suitable reducing agent. A common choice is hydrazine hydrate (N₂H₄·H₂O) or a strong base like potassium tert-butoxide in the presence of a hydrogen source.

-

Reduction: Slowly add the reducing agent to the stirred suspension of the Pd(II) complex at room temperature. The reaction progress is often indicated by a color change from yellow to a lighter off-white or pale yellow suspension of the Pd(0) product.

-

Workup and Isolation: After the reaction is complete (typically monitored by TLC or ³¹P NMR), the product is isolated. This may involve removing the solvent under reduced pressure, washing the resulting solid with a non-polar solvent like hexane to remove any excess phosphine and byproducts, and then drying the final product under high vacuum.

-

Storage: The final product, Pd(PCy₃)₂, is an air- and moisture-sensitive solid and must be stored under an inert atmosphere (argon or nitrogen) at a reduced temperature (2-8 °C).

Workflow for Synthesis and Handling

Caption: Workflow for the synthesis and handling of Pd(PCy₃)₂.

Catalytic Applications and Mechanistic Insights

Pd(PCy₃)₂ is a pre-catalyst that, upon entering the reaction mixture, forms the catalytically active species. Its utility spans a vast range of cross-coupling reactions, with the Suzuki-Miyaura coupling being a prime example of its efficacy.

The Suzuki-Miyaura Cross-Coupling: A Case Study

The Suzuki-Miyaura reaction forges a carbon-carbon bond between an organoboron species (e.g., a boronic acid) and an organic halide or triflate. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (Ar-X) to the active 14-electron Pd(0)L₂ species (where L = PCy₃). The bulky PCy₃ ligands promote the formation of this highly reactive, low-coordinate species. The electron-donating nature of the ligands increases the electron density on the palladium center, facilitating its insertion into the Ar-X bond to form a square planar Pd(II) intermediate, [Ar-Pd(X)L₂].

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The organoboron compound is first activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide ligand (X) and forming a new diorganopalladium(II) intermediate, [Ar-Pd(Ar')L₂].

-

Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active Pd(0)L₂ species, which can then re-enter the catalytic cycle. The steric bulk of the PCy₃ ligands facilitates this step by creating a sterically crowded coordination sphere, which favors the reductive elimination to relieve steric strain.

Catalytic Cycle of Suzuki-Miyaura Reaction with Pd(PCy₃)₂

References

- 1. strem.com [strem.com]

- 2. Bis(tricyclohexylphosphine)Palladium(0) Online | Bis(tricyclohexylphosphine)Palladium(0) Manufacturer and Suppliers [scimplify.com]

- 3. Bis(tricyclohexylphosphine) palladium(0) | C36H66P2Pd | CID 2734559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reddit.com [reddit.com]

- 6. Cas 33309-88-5,Bis(tricyclohexylphosphine)palladium(0) | lookchem [lookchem.com]

- 7. Dichlorobis(tricyclohexylphosphine)palladium(II) 95 29934-17-6 [sigmaaldrich.com]

- 8. Phosphorus-31 nuclear magnetic resonance spectroscopic characterisation of tertiary phosphine palladium(0) complexes: evidence for 14-electron complexes in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Bis(tricyclohexylphosphine)palladium(0)

Abstract

Bis(tricyclohexylphosphine)palladium(0), or Pd(PCy₃)₂, is a cornerstone catalyst in modern organic synthesis, prized for its high efficacy in a multitude of cross-coupling reactions.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds has made it indispensable in pharmaceutical research, drug development, and materials science.[2][3] This guide provides a comprehensive overview of the synthesis of Pd(PCy₃)₂, grounded in established chemical principles and field-proven methodologies. We will explore the causal logic behind the synthetic strategy, present a detailed, two-stage experimental protocol, discuss critical characterization techniques, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for preparing this vital catalyst.

Introduction and Strategic Overview

Bis(tricyclohexylphosphine)palladium(0) is a coordination complex featuring a central palladium atom in the zero-valent state, stabilized by two bulky, electron-rich tricyclohexylphosphine (PCy₃) ligands.[1] The chemical formula is C₃₆H₆₆P₂Pd, and its CAS Registry Number is 33309-88-5.[4][5]

The steric bulk and strong σ-donating nature of the PCy₃ ligands are critical to the catalyst's function. These properties create a coordinatively unsaturated, 14-electron complex in solution that readily participates in the oxidative addition step—often the rate-determining step—of catalytic cycles.[6][7] This high reactivity makes Pd(PCy₃)₂ a preferred catalyst for challenging transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1][3]

The most reliable and common synthetic approach is not a direct reaction but a two-stage process designed for purity and stability:

-

Synthesis of a Stable Pd(II) Precursor: First, a stable, well-defined Palladium(II) complex, trans-Dichlorobis(tricyclohexylphosphine)palladium(II) (PdCl₂(PCy₃)₂), is prepared. This yellow, air-stable solid is easier to handle and purify than the final Pd(0) product.[8][9]

-

Reduction to the Pd(0) Complex: The purified Pd(II) precursor is then reduced under inert conditions to yield the target Bis(tricyclohexylphosphine)palladium(0). This controlled reduction ensures a high-purity final product, free from the side-products that can plague one-pot preparations.

This strategic separation of complexation and reduction is a cornerstone of robust organometallic synthesis, affording superior control over the final product's quality and reactivity.

Key Compound Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃₆H₆₆P₂Pd | [4][5] |

| Molecular Weight | 667.28 g/mol | [5] |

| CAS Number | 33309-88-5 | [4][5] |

| Appearance | Off-white to yellow crystalline solid | [1][5] |

| Melting Point | 87-92 °C | [2] |

| Solubility | Soluble in organic solvents (e.g., THF, toluene); insoluble in water. | [1] |

| Stability | Air-stable as a solid but sensitive to air and moisture over time and in solution. Store under inert gas. | [1] |

Mechanistic Considerations: The Logic of Reduction

The core of this synthesis is the reduction of palladium from a +2 to a 0 oxidation state. The process begins with the Pd(II) precursor, PdCl₂(PCy₃)₂, which has a square planar geometry. The reduction is typically accomplished using a strong reducing agent, such as an organolithium reagent (e.g., n-butyllithium).

The mechanism involves the transfer of two electrons to the palladium center. When using an organolithium reagent (RLi), the reaction proceeds via reductive elimination. Two equivalents of the organolithium reagent are required. The first equivalent likely forms an unstable organopalladium intermediate, which then reacts with the second equivalent. The subsequent decomposition and reductive coupling of the organic groups generate a coupled by-product (e.g., octane from n-BuLi) and the desired 14-electron Pd(0) species, Pd(PCy₃)₂.[10] The entire process must be conducted under a strictly inert atmosphere to prevent the highly reactive Pd(0) complex from being oxidized.

Caption: Figure 1: Two-Stage Synthesis Workflow for Pd(PCy₃)₂

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves. Operations involving air-sensitive reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

Protocol A: Synthesis of trans-Dichlorobis(tricyclohexylphosphine)palladium(II) [PdCl₂(PCy₃)₂]

This protocol is adapted from standard procedures for the synthesis of phosphine-palladium halide complexes.[11]

Materials:

-

Palladium(II) Chloride (PdCl₂): 1.00 g

-

Tricyclohexylphosphine (PCy₃): 3.16 g (2.0 equivalents)

-

Toluene: 50 mL

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) Chloride (1.00 g) and Tricyclohexylphosphine (3.16 g).

-

Add 50 mL of toluene to the flask. The initial mixture will be a suspension of the brown PdCl₂.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress is monitored by the dissolution of the solid PdCl₂ and the formation of a clear, yellow solution. This typically takes 1-2 hours.

-

Once the reaction is complete (all brown solid has dissolved), allow the solution to cool to room temperature.

-

Reduce the solvent volume to approximately 10-15 mL under reduced pressure.

-

Add 40 mL of hexane to the concentrated solution to precipitate the yellow product.

-

Collect the yellow solid by vacuum filtration, washing it with two portions of hexane (20 mL each) to remove any unreacted PCy₃.

-

Dry the product under vacuum to yield trans-PdCl₂(PCy₃)₂ as a bright yellow powder. The typical yield is >90%.

Protocol B: Synthesis of Bis(tricyclohexylphosphine)palladium(0) [Pd(PCy₃)₂]

This protocol describes the reduction of the Pd(II) precursor using an organolithium reagent under inert conditions.[10]

Materials:

-

trans-Dichlorobis(tricyclohexylphosphine)palladium(II) (PdCl₂(PCy₃)₂): 1.00 g

-

Anhydrous Tetrahydrofuran (THF): 40 mL

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes: ~1.7 mL (2.0 equivalents)

-

Anhydrous Hexane (for washing)

Procedure:

-

Assemble a 100 mL Schlenk flask containing a stir bar. Dry the flask thoroughly under vacuum using a heat gun and backfill with Argon. Maintain a positive pressure of Argon throughout the procedure.

-

To the flask, add the prepared trans-PdCl₂(PCy₃)₂ (1.00 g).

-

Add 40 mL of anhydrous THF via cannula or syringe to dissolve the complex, forming a yellow solution.

-

Cool the solution to 0 °C in an ice bath.

-

While stirring vigorously, slowly add n-Butyllithium (1.6 M solution, ~1.7 mL) dropwise via syringe. A color change from yellow to a darker shade (often reddish-brown or dark green) and the formation of a precipitate should be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Remove the solvent under vacuum to obtain a solid residue.

-

Under an inert atmosphere (preferably in a glovebox), wash the solid with two portions of cold, anhydrous hexane (20 mL each) to remove lithium salts and organic by-products.

-

Decant the hexane washes. Dry the remaining off-white to yellowish solid under high vacuum. The product, Pd(PCy₃)₂, should be stored under an inert atmosphere at 2-8 °C.

Product Characterization

Authenticating the final product is critical. The following methods are standard:

-

³¹P NMR Spectroscopy: This is the most definitive technique. In a suitable deuterated solvent (e.g., C₆D₆ or THF-d₈), Pd(PCy₃)₂ should exhibit a single sharp singlet in the ³¹P{¹H} NMR spectrum. The chemical shift is typically around δ 41-43 ppm. The precursor, trans-PdCl₂(PCy₃)₂, will have a distinct singlet at a different chemical shift (approx. δ 35 ppm).

-

Melting Point: The observed melting point should be within the literature range of 87-92 °C.[2] A broad or depressed melting point may indicate impurities.

-

Appearance: The final product should be an off-white to pale yellow crystalline solid. A dark or black appearance suggests decomposition or the presence of palladium black.

Application in Catalysis: The Suzuki Coupling Cycle

Once synthesized, Pd(PCy₃)₂ serves as a highly active pre-catalyst that enters the catalytic cycle. The diagram below illustrates its role in a simplified Suzuki-Miyaura coupling reaction.

Caption: Figure 2: Simplified Catalytic Cycle Involving Pd(PCy₃)₂

Safety, Storage, and Handling

-

Hazard Identification: Bis(tricyclohexylphosphine)palladium(0) is irritating to the eyes, skin, and respiratory system.[1] Organopalladium compounds should always be handled as potentially toxic.

-

Personal Protective Equipment (PPE): Always wear ANSI-approved safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is a suitable choice).

-

Handling: Conduct all manipulations in a chemical fume hood to avoid inhalation of dust or fumes. The final Pd(0) product is air and moisture sensitive and should be handled under an inert atmosphere (Argon or Nitrogen).[1]

-

Storage: Store the final product in a tightly sealed container, under an inert atmosphere, in a cool, dry place. Refrigeration at 2-8 °C is recommended for long-term stability.[2]

-

Disposal: Dispose of all chemical waste, including residual reagents and contaminated materials, in accordance with local, state, and federal regulations. Never dispose of organometallic waste down the drain.

References

- 1. Page loading... [wap.guidechem.com]

- 2. catalysts.metalor.com [catalysts.metalor.com]

- 3. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Bis(tricyclohexylphosphine) palladium(0) | C36H66P2Pd | CID 2734559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. strem.com [strem.com]

- 6. Phosphorus-31 nuclear magnetic resonance spectroscopic characterisation of tertiary phosphine palladium(0) complexes: evidence for 14-electron complexes in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trans-Dichlorobis(tricyclohexylphosphine)palladium(II),(PCy3)2PdCl2-SINOCOMPOUND [en.sinocompound.com]

- 9. 29934-17-6 | trans-Dichlorobis(tricyclohexylphosphine)palladium(II), Pd 14.4% | PdCl2(PCy3)2 [aspirasci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Bis(tricyclohexylphosphine)palladium(0) structure and bonding

An In-depth Technical Guide to the Structure and Bonding of Bis(tricyclohexylphosphine)palladium(0)

A Senior Application Scientist's Perspective on Pd(PCy₃)₂

Bis(tricyclohexylphosphine)palladium(0), with the chemical formula Pd[P(C₆H₁₁)₃]₂, is a cornerstone catalyst in the field of organic synthesis, particularly renowned for its efficiency in a wide array of cross-coupling reactions.[1][2][3] This guide delves into the fundamental structural and bonding characteristics of this complex, providing researchers, scientists, and drug development professionals with a detailed understanding of how its unique architecture dictates its remarkable catalytic activity. The narrative synthesizes crystallographic data, spectroscopic insights, and computational studies to explain the causality behind its performance in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1][3]

Molecular Geometry: The Foundation of Reactivity

At its core, the structure of bis(tricyclohexylphosphine)palladium(0) consists of a central palladium atom in the zero-oxidation state coordinated to two bulky tricyclohexylphosphine (PCy₃) ligands.[1] While one might intuitively expect a linear geometry for a two-coordinate complex, experimental evidence from X-ray crystallography reveals a distinct bent or V-shaped structure.

The defining feature is the P-Pd-P bond angle, which has been determined to be approximately 158°.[4] This significant deviation from a linear 180° arrangement is a direct consequence of the immense steric hindrance imposed by the two tricyclohexylphosphine ligands. The cyclohexyl groups of one ligand create repulsive steric interactions with those of the other, forcing the complex to adopt this bent geometry to minimize intramolecular strain.

The PCy₃ ligands themselves are not rigid; the three cyclohexyl rings attached to each phosphorus atom can adopt various conformations.[5] Computational studies have identified several unique conformer classes (often labeled A through G), with some being more energetically favorable upon complexation to the metal center.[5] This conformational flexibility adds another layer of complexity to the steric environment around the palladium atom, influencing the precise shape of the catalyst's active site.

Caption: Simplified representation of Pd(PCy₃)₂ highlighting the bent P-Pd-P angle.

The Palladium-Phosphine Bond: An Electronic Synergy

The interaction between the palladium(0) center and the phosphorus atoms of the PCy₃ ligands is a sophisticated coordinate covalent bond, best described by the Dewar-Chatt-Duncanson model. This model delineates two primary electronic contributions that work in concert:

-

σ-Donation: The tricyclohexylphosphine ligand is a powerful Lewis base. The lone pair of electrons on the phosphorus atom is donated into an empty d-orbital of the palladium(0) center. The alkyl nature of the cyclohexyl groups makes PCy₃ a highly electron-releasing ligand, thus qualifying it as a strong σ-donor. This donation significantly increases the electron density on the palladium atom.[6]

-

π-Backbonding: Complementing the σ-donation, the electron-rich palladium(0) center donates electron density from its filled d-orbitals back into the empty σ* (anti-bonding) orbitals of the phosphorus-carbon (P-C) bonds of the ligand. While this effect is less pronounced than with π-acceptor ligands like carbon monoxide, it is a crucial component that strengthens the overall Pd-P bond and influences the electronic environment of the catalyst.

This synergistic bonding model explains why electron-rich, bulky phosphines like PCy₃ are so effective. The strong σ-donation makes the palladium center "electron-rich," which is a critical prerequisite for the initial, often rate-determining, oxidative addition step in catalytic cycles.[7][8]

Quantifying Steric Influence: The Tolman Cone Angle

The most defining characteristic of the tricyclohexylphosphine ligand is its immense steric bulk. This property is quantified by the Tolman cone angle (θ) , a conceptual cone that encompasses the entire ligand, with the metal at its vertex. For PCy₃, this angle is approximately 170° , placing it among the bulkiest phosphine ligands commonly used in catalysis.[8]

This steric hindrance has profound implications for the structure and function of the Pd(PCy₃)₂ complex:

-

Low Coordination Number: The sheer size of the two PCy₃ ligands prevents additional ligands from coordinating to the palladium center, enforcing the catalytically active, two-coordinate state.

-

Facilitation of Reductive Elimination: In the final step of a cross-coupling cycle, the steric clash between the two bulky ligands and the coupled organic fragments creates significant strain. This strain is relieved through reductive elimination, effectively accelerating the product's release and regenerating the active Pd(0) catalyst.[7]

-

Stabilization of Monoligated Species: In solution, an equilibrium often exists where one PCy₃ ligand dissociates to form a highly reactive, monoligated Pd(PCy₃) species. The bulkiness of the ligand stabilizes this otherwise unstable intermediate, which is believed to be the true active catalyst in many reactions.[7]

| Parameter | Value / Description | Significance in Catalysis |

| Oxidation State | Palladium(0) | Electron-rich center required for oxidative addition. |

| Coordination Number | 2 | Creates a coordinatively unsaturated species, ready to enter the catalytic cycle. |

| P-Pd-P Bond Angle | ~158°[4] | A bent geometry resulting from steric repulsion, influencing substrate approach. |

| PCy₃ Tolman Cone Angle | ~170°[8] | Extreme steric bulk that accelerates reductive elimination and stabilizes active species. |

| PCy₃ Electronic Nature | Strong σ-donor[6] | Increases electron density on palladium, facilitating oxidative addition. |

Synthesis and Characterization Protocols

The synthesis of bis(tricyclohexylphosphine)palladium(0) is typically achieved through the reduction of a palladium(II) precursor. A common and reliable precursor is dichlorobis(tricyclohexylphosphine)palladium(II) [PdCl₂(PCy₃)₂].[9]

Experimental Protocol: Synthesis of Pd(PCy₃)₂

-

Precursor Preparation: Dichlorobis(tricyclohexylphosphine)palladium(II) can be synthesized by reacting a palladium(II) salt, like palladium(II) chloride, with two equivalents of tricyclohexylphosphine in a suitable solvent.[9][10]

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques, as the Pd(0) complex is sensitive to air and moisture.[1]

-

Reduction: A suspension of PdCl₂(PCy₃)₂ in an anhydrous, deoxygenated solvent (e.g., toluene or THF) is prepared.

-

Reducing Agent: A suitable reducing agent, such as hydrazine hydrate or a strong base with an alcohol, is added slowly to the suspension at room temperature.

-

Reaction: The mixture is stirred until a color change indicates the formation of the Pd(0) complex.

-

Isolation: The product is isolated by filtration, washed with an appropriate solvent (e.g., ethanol, then hexane) to remove byproducts and unreacted starting materials, and dried under vacuum.

Characterization

-

³¹P NMR Spectroscopy: This is the most informative technique for confirming the formation of the complex in solution. A single, sharp resonance in the ³¹P{¹H} NMR spectrum, shifted significantly from that of the free PCy₃ ligand, confirms coordination to the palladium center.

-

X-ray Crystallography: Provides definitive proof of the solid-state structure, yielding precise bond lengths, bond angles, and conformational details of the cyclohexyl rings.[4][11]

Mechanistic Implications: A Structure-Reactivity Correlation

The structural and electronic features of Pd(PCy₃)₂ are directly responsible for its high catalytic efficacy. The general catalytic cycle for palladium-catalyzed cross-coupling reactions serves as a perfect illustration.[8][12][13]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

-

Oxidative Addition (R-X insertion): The electron-rich, coordinatively unsaturated Pd(0) center readily attacks the electrophilic organic halide (R-X). The strong σ-donating nature of the PCy₃ ligands is paramount for this step's efficiency.[7]

-

Transmetalation (R' group transfer): An organometallic reagent (R'-M) transfers its organic group (R') to the palladium center. The steric bulk of the PCy₃ ligands can facilitate prior ligand dissociation, opening a coordination site for the incoming nucleophile.

-

Reductive Elimination (R-R' formation): This is the final, product-forming step. The immense steric pressure exerted by the two adjacent, bulky PCy₃ ligands forces the R and R' groups into close proximity, promoting the formation of the new C-C bond and expelling the final product. This step regenerates the active Pd(0)L₂ catalyst, allowing the cycle to continue.[7]

Conclusion

The exceptional performance of bis(tricyclohexylphosphine)palladium(0) as a catalyst is not incidental; it is a direct result of its precisely tailored molecular architecture. The complex marries the strong σ-donating electronic character of the PCy₃ ligands with their immense steric bulk. This powerful combination creates an electron-rich, low-coordinate metal center that is primed for oxidative addition while simultaneously possessing the built-in steric strain necessary to drive the crucial reductive elimination step. Understanding this intricate relationship between structure, bonding, and reactivity is fundamental for the rational design of next-generation catalysts and the optimization of synthetic routes in pharmaceutical and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 33309-88-5,Bis(tricyclohexylphosphine)palladium(0) | lookchem [lookchem.com]

- 3. ビス(トリシクロヘキシルホスフィン)パラジウム(0) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Two-co-ordinate phosphine–palladium(0) complexes: X-ray structure of the tricyclohexyl- and the di(t-butyl)phenyl-phosphine derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bis(tricyclohexylphosphine)palladium(II) Dichloride | 29934-17-6 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

physical properties of Pd(PCy3)2 catalyst

An In-Depth Technical Guide to the Physical Properties of Bis(tricyclohexylphosphine)palladium(0) [Pd(PCy₃)₂]

Introduction

Bis(tricyclohexylphosphine)palladium(0), commonly abbreviated as Pd(PCy₃)₂, is a cornerstone catalyst in the field of organic synthesis, particularly in the domain of palladium-catalyzed cross-coupling reactions. Its efficacy in forming carbon-carbon and carbon-heteroatom bonds has made it an indispensable tool for researchers in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The catalyst is renowned for its high reactivity in transformations such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[4]

The performance of Pd(PCy₃)₂ is intrinsically linked to its physical properties. The steric bulk and electron-donating nature of the tricyclohexylphosphine (PCy₃) ligands create a unique coordination environment around the palladium(0) center, influencing the catalyst's stability, solubility, and reactivity.[5][6] Understanding these fundamental characteristics is not merely academic; it is critical for optimizing reaction conditions, ensuring reproducibility, and enabling the rational design of new synthetic methodologies. This guide provides a comprehensive overview of the core physical properties of Pd(PCy₃)₂, offering field-proven insights and detailed experimental context for the practicing scientist.

Molecular and Structural Properties

The identity and geometry of a catalyst are the primary determinants of its function. For Pd(PCy₃)₂, the combination of a zero-valent palladium center and two sterically demanding phosphine ligands defines its unique chemical personality.

Core Identification

A precise understanding of the catalyst's composition is the first step in any rigorous scientific endeavor.

| Property | Value | Source(s) |

| Chemical Formula | C₃₆H₆₆P₂Pd | [7][8] |

| Molecular Weight | 667.28 g/mol | [7][9] |

| CAS Number | 33309-88-5 | [1][7] |

| Appearance | Off-white to yellow crystalline solid. | [1][8] |

Molecular Structure and Coordination Geometry

Pd(PCy₃)₂ is a 14-electron palladium(0) complex. The two bulky tricyclohexylphosphine ligands dominate the coordination sphere. X-ray crystallographic studies have revealed that the complex adopts a two-coordinate, nearly linear geometry.[10]

The P-Pd-P bond angle is approximately 158°, a deviation from perfect linearity (180°) caused by the steric repulsion between the massive cyclohexyl groups on the phosphine ligands.[10] This steric hindrance is a key feature, as it facilitates the dissociation of a ligand to open a coordination site for oxidative addition—the first step in most cross-coupling catalytic cycles. The significant steric bulk of the PCy₃ ligand, quantified by a Tolman cone angle of 170°, also promotes the final, crucial step of reductive elimination, thereby turning over the catalytic cycle efficiently.[6]

The palladium-phosphorus bond is characterized by strong σ-donation from the phosphorus lone pair to the palladium center. This electron-rich environment at the metal is critical for facilitating the oxidative addition of even challenging substrates like aryl chlorides.[6][11]

Figure 1: Simplified structure of Pd(PCy₃)₂.

Physicochemical Properties

The bulk physical properties of a catalyst dictate how it is handled, stored, and deployed in a reaction.

Solubility Profile

The choice of solvent is critical for achieving a homogeneous reaction medium, which directly impacts reaction kinetics and yield.

| Solvent Class | Solubility | Example Solvents |

| Hydrocarbons | Soluble | Toluene, Benzene, Hexanes |

| Chlorinated Solvents | Soluble | Dichloromethane, Chloroform |

| Ethers | Sparingly Soluble | Diethyl ether, Tetrahydrofuran (THF) |

| Polar Aprotic | Sparingly Soluble | N,N-Dimethylformamide (DMF) |

| Polar Protic | Insoluble | Water, Alcohols (e.g., Methanol, Ethanol) |

Data synthesized from sources[1][9][12][13].

The catalyst's solubility in non-polar organic solvents like toluene makes these solvents common media for reactions it catalyzes.[12] Its insolubility in water is also a key characteristic.[1][9]

Thermal Stability and Decomposition

Understanding a catalyst's stability is paramount for defining the operational temperature window of a reaction and for proper storage.

-

Melting Point: 87-92 °C[9]

-

Thermal Stability: Pd(PCy₃)₂ is heat-sensitive. While many cross-coupling reactions are heated, prolonged exposure to high temperatures can lead to decomposition, often observed as the formation of palladium black (insoluble elemental palladium), which is catalytically inactive.

-

Atmospheric Stability: The palladium(0) center is susceptible to oxidation. The compound is air and moisture sensitive.[1][14] Handling and storage under an inert atmosphere (e.g., nitrogen or argon) are mandatory to prevent degradation and maintain catalytic activity.

-

Hazardous Decomposition Products: Under thermal decomposition, the compound may release hazardous products including carbon monoxide, carbon dioxide, and oxides of phosphorus.[14][15]

Spectroscopic Characterization

Spectroscopic techniques are vital for verifying the identity, purity, and structural integrity of the catalyst before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the routine characterization of molecular catalysts.

-

³¹P{¹H} NMR: This is the most direct method for assessing the catalyst. In a suitable deuterated solvent (e.g., C₆D₆ or CD₂Cl₂), Pd(PCy₃)₂ typically exhibits a single, sharp resonance. The chemical shift provides information about the electronic environment of the phosphorus nuclei. The presence of other signals can indicate impurities, such as the corresponding phosphine oxide (O=PCy₃) or other palladium species.

-

¹H NMR: The proton NMR spectrum is complex due to the numerous overlapping signals from the cyclohexyl rings' protons. While not ideal for rapid purity assessment, it can be used for structural confirmation.[16]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule's bonds. For Pd(PCy₃)₂, the key absorptions are those associated with the tricyclohexylphosphine ligands. The P-C stretching frequencies in the complex will differ from those in the free PCy₃ ligand, reflecting the coordination to the palladium center. The far-IR region would show vibrations corresponding to the Pd-P bonds.

Safety, Handling, and Storage

Proper handling and storage are non-negotiable for ensuring both user safety and the longevity of this sensitive catalyst.

-

Hazards: Pd(PCy₃)₂ is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[7][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles.[17]

-

Handling: Due to its air and moisture sensitivity, all manipulations should be performed under an inert atmosphere using standard Schlenk techniques or inside a glovebox.[14] Avoid creating dust.[17]

-

Storage: Store the catalyst in a tightly sealed container under an inert gas such as argon or nitrogen. It should be kept in a cool, dry place, with refrigerated storage at 2-8°C recommended to maximize its shelf life.[14]

Experimental Protocol: Purity Assessment by ³¹P{¹H} NMR Spectroscopy

This protocol outlines the standard procedure for verifying the purity of a Pd(PCy₃)₂ sample. A self-validating system relies on comparing the observed spectrum to known data for the pure compound and potential degradation products.

Figure 2: Workflow for catalyst purity assessment by NMR.

Methodology:

-

Environment: Perform all sample preparation steps inside a glovebox or using Schlenk line techniques under a nitrogen or argon atmosphere.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Pd(PCy₃)₂ into a small glass vial.

-

Using a syringe, add ~0.6 mL of a dry, degassed deuterated solvent (e.g., benzene-d₆, toluene-d₈, or dichloromethane-d₂).

-

Gently swirl the vial to dissolve the solid completely. The solution should be clear and pale yellow. The formation of black precipitate indicates decomposition.

-

Transfer the solution to a clean, dry NMR tube.

-

Seal the NMR tube securely with a cap, and for extra protection, wrap the cap with Parafilm®.

-

-

Data Acquisition:

-

Acquire a proton-decoupled phosphorus-31 (³¹P{¹H}) NMR spectrum according to the spectrometer's standard operating procedures.

-

-

Data Analysis:

-

Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor.

-

Reference the spectrum. While internal standards can be used, it is common practice to reference externally to 85% H₃PO₄ at δ 0.0 ppm.[18]

-

Validation: A pure sample of Pd(PCy₃)₂ should show a single major peak. Compare the chemical shift to literature values. The presence of a signal around δ 49-50 ppm corresponds to tricyclohexylphosphine oxide (O=PCy₃), a common impurity resulting from air exposure. The relative integration of this peak versus the main catalyst peak allows for quantification of the sample's purity.

-

Conclusion

The physical properties of Pd(PCy₃)₂—from its molecular geometry and solubility to its thermal stability and spectroscopic signatures—are not isolated data points. They are interconnected characteristics that collectively define its behavior and utility as a catalyst. A thorough appreciation of these properties empowers researchers to move beyond simply using a catalyst to intelligently applying it, leading to more robust, efficient, and reproducible chemical transformations. This guide serves as a foundational resource for professionals seeking to harness the full potential of this powerful synthetic tool.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Bis(tricyclohexylphosphine)palladium(0) 33309-88-5 [sigmaaldrich.com]

- 5. Palladium;tricyclohexylphosphanium | Benchchem [benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Bis(tricyclohexylphosphine) palladium(0) | C36H66P2Pd | CID 2734559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. strem.com [strem.com]

- 9. chembk.com [chembk.com]

- 10. Two-co-ordinate phosphine–palladium(0) complexes: X-ray structure of the tricyclohexyl- and the di(t-butyl)phenyl-phosphine derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]

- 14. fishersci.be [fishersci.be]

- 15. fishersci.com [fishersci.com]

- 16. Bis(tricyclohexylphosphine)palladium(II) Dichloride(29934-17-6) 1H NMR spectrum [chemicalbook.com]

- 17. rtong.people.ust.hk [rtong.people.ust.hk]

- 18. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility of Bis(tricyclohexylphosphine)palladium(0) for Synthetic Applications

Introduction: The Catalyst and the Critical Role of Its Solution Behavior

Bis(tricyclohexylphosphine)palladium(0), with the chemical formula C36H66P2Pd, is a cornerstone catalyst in modern organic synthesis.[1][2] Commonly abbreviated as Pd(PCy3)2, this air and moisture-sensitive crystalline solid is renowned for its high reactivity in a multitude of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3] Its efficacy stems from the unique combination of a zero-valent palladium center and two bulky, electron-rich tricyclohexylphosphine (PCy3) ligands.

For the researcher, scientist, or drug development professional, controlling the reaction environment is paramount to achieving reproducible and scalable results. A critical, yet often overlooked, parameter in this endeavor is the solubility of the catalyst itself. The concentration of the active palladium species in the solution phase directly influences reaction kinetics, catalyst stability, and the overall success of the transformation. While Pd(PCy3)2 is generally described as "soluble in organic solvents," precise quantitative solubility data is notably scarce in peer-reviewed literature and commercial documentation.[4]

This guide provides a framework for understanding and managing the solubility of Pd(PCy3)2. We will explore the molecular factors that dictate its solubility, present a consolidated profile of its behavior in common laboratory solvents, and provide a robust, step-by-step protocol for researchers to determine solubility in their own systems.

Guiding Principles: Factors Influencing the Solubility of Pd(PCy3)2

The solubility of Pd(PCy3)2 is overwhelmingly dictated by the physicochemical properties of its massive phosphine ligands, adhering closely to the principle of "like dissolves like."

-

Dominance of the Tricyclohexylphosphine (PCy3) Ligands: The two PCy3 ligands are the primary interface between the catalyst and the solvent. These ligands are characterized by their large steric bulk (cone angle of 170°) and their entirely aliphatic, nonpolar nature.[5] This creates a "greasy" or lipophilic exterior around the palladium atom, favoring interactions with solvents that have similar nonpolar characteristics.

-

The Palladium(0) Center: The zero-valent palladium atom is sterically shielded by the bulky ligands and, being a neutral metal center, contributes little to the overall polarity of the complex.

-

Solvent Selection: Consequently, the most effective solvents are those that are nonpolar or moderately polar and aprotic. Apolar aromatic solvents like toluene, weakly polar ethers like tetrahydrofuran (THF), and halogenated hydrocarbons such as chloroform and dichloromethane are effective at solvating the large hydrocarbon scaffold of the ligands.[4][6] Conversely, highly polar and protic solvents like water and alcohols are incapable of overcoming the lattice energy of the crystalline solid and are therefore poor solvents for this complex.[4]

Solubility Profile in Common Organic Solvents

Given the absence of extensive quantitative data, this section provides a qualitative and practical summary of Pd(PCy3)2 solubility based on vendor information, data from analogous compounds, and its common use in synthetic protocols. This table serves as a practical starting point for solvent selection.

| Solvent | Qualitative Solubility | Supporting Evidence / Common Usage | Reference(s) |

| Toluene | Soluble | Explicitly listed as a solvent. The related Pd(II) complex is sparingly soluble. | [4][6] |

| Chloroform | Soluble | Explicitly listed as a solvent. The related Pd(II) complex is moderately soluble. | [4][6] |

| Tetrahydrofuran (THF) | Soluble | Widely used as a solvent for reactions and for preparing stock solutions, implying good solubility. | [7] |

| Dichloromethane (DCM) | Soluble | The analogous Pd(II) complex is moderately soluble, suggesting good solubility for the Pd(0) complex. | [6] |

| Benzene | Soluble | The analogous Pd(II) complex is sparingly soluble; the Pd(0) complex is expected to be more soluble. | [6] |

| Hexanes | Insoluble | The analogous Pd(II) complex is insoluble. | [6] |

| Diethyl Ether | Insoluble | The analogous Pd(II) complex is insoluble. | [6] |

| Acetone | Insoluble | The analogous Pd(II) complex is insoluble. | [6] |

| Alcohols (e.g., Ethanol) | Insoluble | Explicitly listed as an anti-solvent. | [4] |

| Water | Insoluble | Explicitly listed as an anti-solvent. | [1][4] |

A Self-Validating Protocol for Experimental Solubility Determination

The lack of published data necessitates a reliable internal method for determining solubility, especially when exploring new solvent systems or requiring precise concentration control for kinetic studies. The following protocol is designed for air-sensitive compounds and incorporates principles of equilibrium and accurate measurement.

Core Principle: A saturated solution is prepared by agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium. The solid is then separated, and the concentration of the solute in the clear supernatant is quantified.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of air-sensitive Pd(PCy3)2.

Step-by-Step Methodology

All manipulations should be performed in a glovebox or using Schlenk line techniques with properly degassed solvents.

-

Preparation:

-

To a clean, dry 4 mL glass vial equipped with a small magnetic stir bar, add an excess amount of Pd(PCy3)2 (e.g., 50-100 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired degassed organic solvent.

-

Seal the vial immediately with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vial on a magnetic stir plate in a temperature-controlled environment (e.g., a 25 °C water bath or climate-controlled room).

-

Stir the suspension vigorously for a minimum of 24 hours. For complexes with slow dissolution kinetics, 48 hours is recommended to ensure equilibrium is reached.

-

After the equilibration period, turn off the stirring and allow the excess solid to completely settle for 1-2 hours, leaving a clear, saturated supernatant.

-

-

Sampling & Phase Separation:

-

Draw a portion of the clear supernatant into a gas-tight syringe. Crucially, equip the syringe with a 0.2 µm PTFE syringe filter to prevent any microscopic solid particles from being transferred.

-

Carefully transfer the filtered, saturated solution into a pre-weighed (tared), sealable vial. Record the exact mass of the transferred solution.

-

-

Quantification (Choose one method):

-

Method A: Gravimetric Analysis (Simpler):

-

Under a gentle stream of nitrogen or in a vacuum oven at a mild temperature (e.g., 40 °C), carefully evaporate the solvent from the tared vial to dryness.

-

Once all solvent is removed, re-weigh the vial to determine the mass of the dissolved Pd(PCy3)2 residue.

-

Calculate the solubility: Solubility (g/L) = (Mass of Residue [g]) / (Volume of Solvent Used [L]).

-

-

Method B: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) (More Precise):

-

Accurately dilute a known mass of the saturated solution in an appropriate solvent matrix.

-

Analyze the sample for palladium content via ICP-OES against a set of calibrated palladium standards.

-

Use the measured palladium concentration and the molecular weights of Pd and Pd(PCy3)2 to back-calculate the concentration of the parent complex.

-

-

Practical Implications for the Synthetic Chemist

-

Stock Solutions: For preparing stock solutions, toluene and THF are excellent starting points due to their favorable solubility profile and compatibility with a wide range of cross-coupling reactions. Always filter stock solutions after preparation to remove any undissolved microparticles that could lead to inconsistent results.

-

Reaction Homogeneity: Inadequate solubility can lead to a reaction mixture that is not truly homogeneous. This can result in lower-than-expected reaction rates and poor reproducibility, as the concentration of the catalytically active species is not consistent. If a reaction solvent is a poor solvent for the catalyst, consider adding a co-solvent in which the catalyst is more soluble.

-

Catalyst Stability: The choice of solvent can impact not only solubility but also the stability and speciation of the catalyst. In some cases, solvent molecules can coordinate to the palladium center, influencing the catalytic cycle. Understanding the solution behavior is the first step in controlling these more subtle effects.

Conclusion

Bis(tricyclohexylphosphine)palladium(0) is an indispensable tool in synthetic chemistry, and a thorough understanding of its solubility is fundamental to its effective use. While precise quantitative data remains elusive in the public domain, a strong predictive framework can be built based on the nonpolar nature of its bulky phosphine ligands. This guide provides a qualitative overview of its behavior in common solvents and, more importantly, equips researchers with a robust experimental protocol to determine solubility in any solvent system. By applying these principles, scientists can ensure greater control over their reaction conditions, leading to more reliable, reproducible, and scalable synthetic outcomes.

References

- 1. Cas 33309-88-5,Bis(tricyclohexylphosphine)palladium(0) | lookchem [lookchem.com]

- 2. Bis(tricyclohexylphosphine) palladium(0) | C36H66P2Pd | CID 2734559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. midlandsci.com [midlandsci.com]

- 5. Tricyclohexyl phosphine | 2622-14-2 [chemicalbook.com]

- 6. Bis(tricyclohexylphosphine)palladium(II) Dichloride | 29934-17-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Navigating the Thermal Landscape of Bis(tricyclohexylphosphine)palladium(0): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Catalyst's Core—Beyond Reactivity to Stability

In the intricate world of cross-coupling catalysis, where the precise formation of carbon-carbon and carbon-heteroatom bonds is paramount, palladium complexes stand as indispensable tools. Among these, Bis(tricyclohexylphosphine)palladium(0), Pd(PCy₃)₂, has carved a significant niche due to the unique steric and electronic properties of its bulky and electron-rich tricyclohexylphosphine ligands. These characteristics are widely credited for the catalyst's high reactivity and efficacy in challenging coupling reactions. However, the true mastery of any catalytic system lies not only in understanding its reactive potential but also in comprehending its limitations, particularly its stability under thermal stress.

This technical guide moves beyond a mere recitation of catalytic applications. Instead, it delves into the critical, yet often overlooked, aspect of the thermal stability of Pd(PCy₃)₂. For the researcher designing a multi-step synthesis, the scientist scaling up a process, or the drug development professional ensuring process robustness, a thorough understanding of a catalyst's thermal tolerance is a cornerstone of success, safety, and reproducibility. This document provides a comprehensive exploration of the thermal behavior of Bis(tricyclohexylphosphine)palladium(0), offering insights into its decomposition pathways, the practical implications for catalysis, and standardized protocols for its thermal analysis.

The Ligand's Embrace: How Tricyclohexylphosphine Dictates Stability

The thermal stability of a palladium(0) complex is intrinsically linked to the nature of its supporting ligands. In the case of Pd(PCy₃)₂, the two tricyclohexylphosphine ligands play a dual role. Their significant steric bulk, with a cone angle of approximately 170°, creates a protective sphere around the palladium center, sterically hindering decomposition pathways that require intermolecular interactions. Simultaneously, their strong σ-donating ability enriches the electron density at the palladium atom, influencing the strength of the palladium-phosphine bond.

The key to the thermal stability of Pd(PCy₃)₂ lies in the equilibrium of phosphine dissociation. At elevated temperatures, the palladium-phosphine bond can reversibly break, liberating a phosphine ligand and generating a highly reactive, coordinatively unsaturated 14-electron species, [Pd(PCy₃)]. This dissociation is often the initiating step in both desired catalytic cycles and undesired decomposition pathways.

Deconstructing the Complex: Thermal Decomposition Pathways

While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure Bis(tricyclohexylphosphine)palladium(0) is scarce in the literature, we can infer its thermal behavior from studies on related palladium phosphine complexes and general principles of organometallic chemistry. The decomposition of palladium(0) phosphine complexes is generally understood to proceed through a series of steps, particularly under inert atmosphere to exclude oxidative processes.

A plausible decomposition pathway for Pd(PCy₃)₂ is initiated by the dissociation of one tricyclohexylphosphine ligand. The resulting unsaturated [Pd(PCy₃)] species is highly reactive and can undergo several transformations. One potential pathway involves the intramolecular activation of a C-H bond on one of the cyclohexyl rings of the remaining phosphine ligand, a process known as cyclometalation. This leads to the formation of a stable palladacycle. Further heating can lead to more complex degradation processes, including P-C bond cleavage and the eventual formation of palladium metal (Pd(0)) and various organic byproducts derived from the phosphine ligand.

Diagram: Proposed Thermal Decomposition Pathway of Pd(PCy₃)₂

A simplified representation of a potential thermal decomposition pathway for Bis(tricyclohexylphosphine)palladium(0) under inert conditions.

Quantitative Insights: Thermal Analysis Data

| Thermal Event | Temperature Range (°C) | Technique | Observations and Interpretations |

| Melting | 87 - 92[1] | DSC/Melting Point Apparatus | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. The relatively low melting point is an important consideration for storage and handling. |

| Onset of Decomposition | > 100 (estimated) | TGA/DSC | The temperature at which mass loss begins, or an exothermic decomposition peak appears. This is a critical parameter for defining the upper-temperature limit for catalytic reactions. |

| Ligand Dissociation | Variable | TGA/DSC | A multi-step mass loss may be observed, with the initial step corresponding to the loss of one or both tricyclohexylphosphine ligands. |

| Final Decomposition | > 200 (estimated) | TGA | The final stage of decomposition, leading to the formation of a stable residue, typically palladium metal under inert atmosphere or palladium oxide in the presence of air. |

Note: The exact decomposition temperatures and mass loss percentages can be influenced by factors such as the heating rate, the purity of the sample, and the atmosphere under which the analysis is performed.

Practical Implications for the Synthetic Chemist

A clear understanding of the thermal stability of Pd(PCy₃)₂ has direct and significant consequences for its application in organic synthesis.

-

Reaction Temperature: The choice of reaction temperature should ideally remain well below the onset of decomposition to ensure the catalyst's integrity throughout the reaction. Exceeding this temperature can lead to catalyst deactivation, resulting in incomplete conversion and the formation of palladium black.

-

Catalyst Loading: In some cases, higher reaction temperatures are necessary to achieve a desirable reaction rate. Under these conditions, a higher catalyst loading may be required to compensate for thermal decomposition. However, this approach should be balanced against the increased cost and potential for higher residual palladium in the final product.

-

Reaction Time: Prolonged reaction times at elevated temperatures, even below the rapid decomposition point, can lead to gradual catalyst degradation. Kinetic monitoring of the reaction is advisable to determine the optimal reaction time.

-

Solvent Choice: The solvent can influence the thermal stability of the catalyst. Coordinating solvents may stabilize the palladium center and potentially increase its thermal tolerance. Conversely, solvents that can react with the catalyst at elevated temperatures should be avoided.

Experimental Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

To provide a practical framework for researchers, the following section outlines a standardized protocol for determining the thermal stability of Bis(tricyclohexylphosphine)palladium(0) using thermogravimetric analysis.

Objective: To determine the decomposition temperature and mass loss profile of Pd(PCy₃)₂ under an inert atmosphere.

Materials and Equipment:

-

Bis(tricyclohexylphosphine)palladium(0) sample

-

Thermogravimetric Analyzer (TGA) with a high-precision balance

-

Inert gas supply (high-purity nitrogen or argon)

-

TGA sample pans (e.g., platinum or alumina)

-

Microbalance for accurate sample weighing

Experimental Workflow:

Diagram: TGA Experimental Workflow

A stepwise workflow for the thermogravimetric analysis of Pd(PCy₃)₂.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the Bis(tricyclohexylphosphine)palladium(0) sample into a clean, tared TGA pan.

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Instrument Setup:

-

Place the sample pan into the TGA instrument.

-

Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition:

-

Initiate the TGA run.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

-

Identify the temperatures corresponding to different stages of decomposition and the percentage of mass loss for each stage.

-

Determine the final residual mass.

-

Conclusion: A Pillar of Rational Catalyst Design

The thermal stability of Bis(tricyclohexylphosphine)palladium(0) is a critical parameter that governs its efficacy and reliability in catalytic applications. While its bulky and electron-rich phosphine ligands confer a degree of stability, the complex is not immune to thermal degradation. An understanding of its decomposition pathways, initiated by phosphine dissociation, allows for the rational design of reaction conditions that maximize catalytic activity while minimizing catalyst deactivation. By employing rigorous thermal analysis techniques, such as TGA and DSC, researchers and process chemists can establish the operational limits of this important catalyst, ensuring its robust and reproducible performance in the synthesis of valuable chemical entities. This knowledge forms a crucial pillar in the foundation of rational catalyst design and process optimization.

References

electronic and steric effects of tricyclohexylphosphine ligand

An In-Depth Technical Guide to the Electronic and Steric Effects of the Tricyclohexylphosphine Ligand

Executive Summary

Tricyclohexylphosphine (PCy₃) stands as a cornerstone ligand in the field of organometallic chemistry and homogeneous catalysis. Its prevalence stems from a unique and potent combination of strong electron-donating character and significant steric bulk. These two features are not merely incidental; they are the primary drivers of its ability to stabilize reactive metal centers, promote challenging chemical transformations, and dictate the selectivity of catalytic reactions. This guide provides a detailed exploration of the fundamental electronic and steric properties of PCy₃, connecting these molecular-level attributes to their profound impact on widely-used catalytic systems, including palladium-catalyzed cross-coupling and ruthenium-catalyzed olefin metathesis. Through a synthesis of theoretical principles, quantitative data, and practical experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and leverage the power of this remarkable phosphine ligand.

Introduction: The Pivotal Role of Phosphine Ligands in Catalysis

Phosphines (PR₃) are arguably the most versatile and impactful class of ligands in modern homogeneous catalysis.[1][2] Their success is rooted in the phosphorus atom's capacity to form a strong dative bond with a transition metal, using its lone pair of electrons.[3] The true power of phosphine ligands, however, lies in their unparalleled tunability. By systematically modifying the three 'R' groups attached to the phosphorus atom, chemists can precisely modulate the ligand's electronic and steric properties.[4]

-

Electronic Effects: These relate to the ligand's ability to donate or withdraw electron density from the metal center. Electron-rich phosphines enhance the metal's nucleophilicity, which can, for example, accelerate the rate-limiting oxidative addition step in many cross-coupling reactions.[5][6]

-

Steric Effects: This refers to the physical space occupied by the ligand around the metal center. Bulky ligands can control the number of substrates that bind to the metal, prevent catalyst deactivation, and promote the final product-releasing step (reductive elimination).[4]

Tricyclohexylphosphine (PCy₃) is a quintessential example of a ligand that combines strong electron-donating properties with substantial steric hindrance, making it a powerful tool for enabling difficult catalytic transformations.[7][8]

Core Physicochemical and Safety Profile of PCy₃

PCy₃ is a white, crystalline solid that is highly sensitive to atmospheric oxygen, readily oxidizing to the corresponding phosphine oxide (OPCy₃).[9] This air sensitivity necessitates the use of inert atmosphere techniques, such as Schlenk lines or gloveboxes, for its storage and handling.[10] It is generally insoluble in water but shows good solubility in common organic solvents like toluene and tetrahydrofuran (THF).[7][11]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₃P | [7][12] |

| Molecular Weight | 280.43 g/mol | [12][13] |

| CAS Number | 2622-14-2 | [7] |

| Appearance | White crystalline solid | [7][9] |

| Melting Point | 81–83 °C | [7][11] |

| pKa (conjugate acid) | 9.7 | [7][13] |

| Tolman Cone Angle (θ) | 170° | [13] |

| ³¹P NMR Chemical Shift | δ ≈ 10 ppm (in organic solvent) | [9] |

Safety and Handling: Tricyclohexylphosphine is harmful if swallowed and causes skin and eye irritation.[10][14] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[10][15] Store the compound under an inert gas (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dry location.

The Electronic Signature: A Strongly Basic, σ-Donating Ligand

The electronic effect of a phosphine ligand is fundamentally a measure of its ability to donate its phosphorus lone pair of electrons to a metal center. This property is often quantified by the pKa of its conjugate acid (H-PR₃⁺). A higher pKa value indicates a more basic phosphine and, consequently, a stronger electron donor.

With a pKa of 9.7, PCy₃ is significantly more basic and electron-donating than many other common phosphines, such as triphenylphosphine (PPh₃).[7][13] This high basicity arises from the electron-releasing inductive effect of the three cyclohexyl groups. This potent σ-donation enriches the electron density at the metal center, which has several critical consequences for catalysis:

-

Stabilization of Low-Valent Metal Centers: The strong donation helps to stabilize the electron-deficient, low-valent metal species that are often the active catalysts (e.g., Pd(0)).

-

Promotion of Oxidative Addition: In palladium-catalyzed cross-coupling, increasing the electron density on the Pd(0) center facilitates the cleavage of the carbon-halide bond of the substrate, often the rate-determining step of the catalytic cycle.[5]

Caption: σ-donation from the PCy₃ phosphorus lone pair to a metal d-orbital.

Table 1: Comparison of Electronic and Steric Properties of Common Phosphine Ligands

| Ligand | Abbreviation | pKa | Tolman Cone Angle (θ) |

| Trimethylphosphine | PMe₃ | 8.65 | 118° |

| Tricyclohexylphosphine | PCy₃ | 9.70 | 170° |

| Tri-tert-butylphosphine | P(tBu)₃ | 11.4 | 182° |

| Triphenylphosphine | PPh₃ | 2.73 | 145° |

The Steric Profile: A Bulky Shield

The steric properties of a ligand are as crucial as its electronics in dictating catalytic outcomes. The most widely recognized metric for quantifying phosphine bulk is the Tolman cone angle (θ) .[16] This is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom (a typical P-metal bond length), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[16][17]

With a cone angle of 170°, PCy₃ is classified as a very bulky ligand.[13] This large steric footprint is a direct result of the three sprawling cyclohexyl rings. This bulkiness is instrumental in:

-

Promoting Reductive Elimination: The steric clash between bulky ligands favors a more compact transition state, often accelerating the final bond-forming, product-releasing step of a catalytic cycle.

-